molecular formula C7H8N2O3 B11917161 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 25708-87-6

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11917161
CAS No.: 25708-87-6
M. Wt: 168.15 g/mol
InChI Key: OTEBTSPEXWSPLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be achieved through various methods. One common method involves the condensation of acetoacetanilide with methyl cyanoacetate or methyl acetoacetate with cyanoacetanilide in ethanol with the addition of potassium hydroxide . Another method uses ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides under microwave-assisted conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridone derivatives, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in biological processes. It can also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and differentiation .

Comparison with Similar Compounds

  • 6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile
  • 2-Hydroxy-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile

Comparison: 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds, such as enhanced stability and specific biological activities .

Properties

IUPAC Name

2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-2-4(10)9-7(12)5(3)6(8)11/h2H,1H3,(H2,8,11)(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEBTSPEXWSPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401193094
Record name 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25708-87-6
Record name 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25708-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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